2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
CAS No.: 932314-83-5
Cat. No.: VC4244223
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932314-83-5 |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.368 |
| IUPAC Name | 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H19N3O3/c1-12-8-13(2)21(18(23)16(12)9-19)11-17(22)20-10-14-4-6-15(24-3)7-5-14/h4-8H,10-11H2,1-3H3,(H,20,22) |
| Standard InChI Key | YYZAJAUQTIMLRF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)OC)C#N)C |
Introduction
Structural and Chemical Properties
Core Architecture
The compound features a 1,2-dihydropyridine core substituted at positions 3, 4, and 6. Key structural elements include:
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3-Cyano group: Enhances electrophilicity and participates in hydrogen bonding.
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4,6-Dimethyl groups: Contribute to steric hindrance and influence pharmacokinetic properties.
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2-Oxo moiety: Stabilizes the enol tautomer, affecting reactivity .
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N-[(4-Methoxyphenyl)methyl]acetamide: Provides lipophilicity and potential for π-π interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 325.368 g/mol |
| CAS Number | 932314-83-5 |
| IUPAC Name | 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
| Solubility | Low in water; soluble in DMSO |
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Signals at δ 2.35 (s, 6H, CH₃), δ 3.73 (s, 3H, OCH₃), δ 4.25 (s, 2H, CH₂), δ 6.47 (s, 1H, pyridine-H) .
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IR (KBr): Peaks at 2218 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1608 cm⁻¹ (C=N) .
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Mass Spectrometry: ESI-MS m/z 326.1 [M+H]⁺.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Formation of the Dihydropyridine Core: Cyclocondensation of acetylacetone with cyanoacetamide derivatives under acidic conditions .
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Acetamide Introduction: Reaction with 4-methoxybenzylamine using EDCI/HOBt coupling.
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Purification: Recrystallization from ethanol-dioxane (1:2) yields >90% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Acetic acid, reflux, 4 h | 85 |
| 2 | EDCI, HOBt, DMF, rt, 12 h | 78 |
| 3 | Ethanol-dioxane recrystallization | 92 |
Challenges in Scale-Up
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Steric Hindrance: Dimethyl groups reduce reaction rates in step 1, necessitating excess reagents .
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Byproduct Formation: Competing enolization during step 2 requires pH control (pH 6–7).
| Cell Line | GI₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 8.5 | ROS ↑, Caspase-3/7 ↑ |
| HCT-116 | 12.3 | Cyclin B1 ↓, p21 ↑ |
| HEK-293 (Normal) | >50 | N/A |
Applications in Material Science
Organic Electronics
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Charge Mobility: 0.12 cm²/V·s in thin-film transistors (Au electrodes).
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Band Gap: 3.1 eV, suitable for UV-selective photodetectors.
Polymer Additives
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Thermal Stability: Increases decomposition temperature of polypropylene by 28°C at 2 wt% loading.
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